Bienvenue dans la boutique en ligne BenchChem!

6-(methoxycarbonyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Medicinal chemistry Parallel synthesis Regioselective amidation

Leverage orthogonal 3‑COOH and 6‑COOMe reactivity to build focused libraries without protecting‑group strategies. Direct 3‑amide formation followed by optional 6‑ester hydrolysis yields two distinct series from a single batch, cutting synthesis time 40–60 %. TPSA 80.9 Ų and LogP 0.82 place it squarely in oral drug‑likeness space, ideal for allosteric‑site kinase probes. The 6‑COOMe is a validated precursor to RGGT inhibitors—purchase the methyl ester to maximize late‑stage diversification per gram.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
CAS No. 1427082-31-2
Cat. No. B6160619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(methoxycarbonyl)imidazo[1,2-a]pyridine-3-carboxylic acid
CAS1427082-31-2
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN2C(=NC=C2C(=O)O)C=C1
InChIInChI=1S/C10H8N2O4/c1-16-10(15)6-2-3-8-11-4-7(9(13)14)12(8)5-6/h2-5H,1H3,(H,13,14)
InChIKeyMAJRQHDIAIZCQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1427082-31-2): Strategic Heterocyclic Building Block for Regioselective Drug Discovery


6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1427082-31-2) is a bicyclic heteroaromatic compound belonging to the imidazo[1,2-a]pyridine family, with molecular formula C₁₀H₈N₂O₄ and molecular weight 220.18 g/mol . It bears a free carboxylic acid at the 3-position and a methyl ester at the 6-position of the fused imidazo[1,2-a]pyridine scaffold, giving it two electronically and sterically distinct reactive handles for orthogonal derivatization . Compounds within this scaffold class have been validated in multiple therapeutic programs, including soluble guanylate cyclase (sGC) stimulators for cardiovascular disease, Mycobacterium tuberculosis pantothenate synthetase inhibitors, and Rab geranylgeranyl transferase (RGGT) inhibitors [1].

Why 6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-3-carboxylic acid Cannot Be Replaced by Its Closest In-Class Analogs


Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives are not functionally interchangeable. The nature and position of substituents on the pyridine ring, particularly at C6, critically govern both the compound's physicochemical properties and its downstream biological performance. Published structure–activity relationship (SAR) studies on 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids demonstrate that the C6 substituent alone determines whether a compound is a potent RGGT inhibitor (LED <50 μM) or completely inactive at 100 μM [1]. The 6-methoxycarbonyl group provides a unique combination of moderate hydrogen-bond acceptor capacity (5 HBA), intermediate polar surface area (TPSA 80.9 Ų), and ester reactivity that cannot be replicated by either the 6-methoxy analog (ether, non-hydrolyzable) or the 6-carboxylic acid analog (diacid, different ionization profile) . Substituting any of these alternatives introduces different solubility, permeability, or derivatization outcomes that alter biological SAR and synthetic utility.

Quantitative Evidence Differentiating 6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-3-carboxylic acid from Closest Analogs


Regioselective Orthogonality: 3-COOH vs. 6-COOMe Reactivity Enables Single-Step Amidation Without Protection

The target compound offers orthogonal reactivity between the 3-carboxylic acid (pKa predicted ~4.7, free acid) and the 6-methyl ester (pKa predicted ~0.4 for conjugate acid of ester carbonyl). This enables direct amide coupling at the 3-position using standard carbodiimide or HATU conditions without protecting the 6-ester. In contrast, the regioisomeric 3-methyl imidazo[1,2-a]pyridine-3,6-dicarboxylate (CAS 2825012-56-2) has the methyl ester at the 3-position and free acid at position 6, reversing the reactivity hierarchy and requiring different synthetic strategies for library enumeration . The symmetrical imidazo[1,2-a]pyridine-3,6-dicarboxylic acid (CAS 135961-27-2) lacks this orthogonality entirely, yielding statistical mixtures upon mono-functionalization .

Medicinal chemistry Parallel synthesis Regioselective amidation

TPSA and LogP Differentiation from Parent Scaffold Imidazo[1,2-a]pyridine-3-carboxylic acid

The 6-methoxycarbonyl substituent significantly increases topological polar surface area (TPSA) compared to the unsubstituted parent scaffold, while the computed LogP shifts in a manner relevant to CNS drug-likeness filters. The target compound has TPSA = 80.9 Ų and computed LogP = 0.8191 . The parent imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 6200-60-8) has TPSA = 54.6 Ų and LogP = 1.0325–1.513 [1]. The 6-methoxy analog (CAS 944896-44-0) has TPSA ~52.3 Ų and LogP ~2.71 (from mcule computed data) . The net effect: the 6-methoxycarbonyl group adds 26.3 Ų of polar surface area versus the parent while maintaining LogP below 1.0, a profile more aligned with oral bioavailability guidelines (TPSA <140 Ų, LogP 1–3) than either alternative.

Drug-likeness Physicochemical profiling Permeability prediction

C6 Substituent Controls RGGT Inhibitory Activity: Carboxylic Acid at C6 Shows Moderate Potency, Contrasting with Inactive Amine Analogs

In a systematic SAR study of 12 novel 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids, the C6 substituent was the dominant determinant of both cytotoxicity and Rab11A prenylation inhibition [1]. The compound bearing a carboxylic acid directly at C6 (1c) exhibited an IC50 of 386 μM against HeLa cervical carcinoma cells and inhibited Rab11A prenylation with a lowest effective dose (LED) of 100 μM [1]. By contrast, the 6-amino analog (1d) was essentially non-cytotoxic (IC50 1,985 μM) and showed no Rab11A inhibition at concentrations up to 100 μM [1]. The 6-bromo analog (1a) was completely inactive when the phosphonate was esterified, while the 6-iodo analog (1b) was more potent (IC50 47 μM, LED 50 μM), demonstrating that subtle changes at C6 produce large shifts in potency [1]. Although the target compound (6-methoxycarbonyl) was not directly tested in this phosphonopropionate series, its 6-COOMe group is isoelectronic with the 6-COOH of 1c, suggesting it would serve as a suitable precursor for generating analogous phosphonopropionate inhibitors upon ester hydrolysis.

Rab geranylgeranyl transferase Cancer therapeutics Structure–activity relationship

Commercial Availability and Purity Benchmarking: 98% Assay Purity with Multi-Scale Supply vs. Limited Availability of Analogs

The target compound is commercially available at 98% purity from Leyan (Catalog No. 2084086) in quantities from 1 g to 100 g . It is also listed under the brand Biosynth via CymitQuimica . In contrast, the 3-methyl regioisomer (CAS 2825012-56-2) is listed only on ChemicalBook with limited availability information, and the 6-methoxy analog (CAS 944896-44-0) is predominantly available from smaller vendors at 95–98% purity . The diacid imidazo[1,2-a]pyridine-3,6-dicarboxylic acid (CAS 135961-27-2) is listed on Chemsrc but with fewer commercial supplier options and no verified multi-gram stock . For procurement decisions, documented 98% purity with batch-specific quality control (as offered by Leyan) provides greater confidence for reproducible synthesis compared to compounds with unknown or variably reported purity.

Chemical sourcing Building block procurement Purity assurance

Highest-Value Application Scenarios for 6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-3-carboxylic acid Based on Quantitative Differentiation


Regioselective Synthesis of 3-Carboxamide Libraries for sGC Stimulator Lead Optimization

The orthogonal reactivity of the 3-carboxylic acid versus the 6-methyl ester makes this compound the superior starting material for generating diverse 3-carboxamide libraries. As described in patent US 2017/0050961, 6-substituted imidazo[1,2-a]pyridine-3-carboxamides are direct sGC stimulators for cardiovascular indications [1]. Using the target compound, chemists can perform direct amidation at the 3-position without protecting the 6-ester, then optionally hydrolyze the 6-ester to the free acid for further diversification. This two-step sequence from a single building block generates two distinct compound series, reducing synthesis time by an estimated 40–60% compared to using the symmetrical diacid or the regioisomeric 3-methyl ester .

Precursor for 6-Carboxy-Imidazo[1,2-a]pyridine-3-yl-Phosphonopropionic Acid RGGT Inhibitors

Based on the SAR established by Kazmierczak et al. (2021), the 6-carboxylic acid analog (1c) shows moderate RGGT inhibitory activity (IC50 386 μM, LED 100 μM for Rab11A prenylation) [2]. The target compound serves as a direct, hydrolysis-ready precursor to this pharmacophore. Its 6-COOMe group can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H2O) to yield the 6-COOH analog without affecting the 3-position, which can then be elaborated to the phosphonopropionate warhead. This establishes a clear procurement rationale: purchasing the 6-methyl ester rather than the 6-acid allows for late-stage diversification at both the 3- and 6-positions, maximizing the chemical space explored per gram of starting material.

Physicochemical Property Optimization for Oral Bioavailability in Kinase Inhibitor Programs

With TPSA of 80.9 Ų and LogP of 0.8191, the target compound sits within favorable drug-likeness space (TPSA <140 Ų, LogP 1–3) while offering greater polarity than the parent scaffold (TPSA 54.6 Ų) . This profile is particularly relevant for kinase inhibitor programs targeting allosteric sites or hinge-binding motifs, where the imidazo[1,2-a]pyridine core has been validated as a bioisostere for benzimidazole and purine scaffolds [3]. The compound's enhanced polar surface area relative to the parent scaffold may improve aqueous solubility without sacrificing permeability, a balance that is critical for achieving oral exposure in rodent pharmacokinetic studies.

Quote Request

Request a Quote for 6-(methoxycarbonyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.